molecular formula C12H19NO4 B8183789 (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B8183789
M. Wt: 241.28 g/mol
InChI Key: KQYOIYYBDLNMKB-UWZOBUBJSA-N
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Description

(2S)-2-{bicyclo[111]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the protection of the amino group using tert-butoxycarbonyl chloride under basic conditions.

    Coupling with glycine derivative: The protected bicyclo[1.1.1]pentane is then coupled with a glycine derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

Mechanism of Action

The mechanism of action of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure may allow it to interact with these targets in a specific manner, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-aminoacetic acid: Lacks the Boc protecting group.

    (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Similar structure with a propanoic acid moiety.

Uniqueness

(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to its combination of the bicyclo[1.1.1]pentane core and the Boc-protected amino acid moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-2-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)12-4-7(5-12)6-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7?,8-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYOIYYBDLNMKB-UWZOBUBJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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